2-(1-Methylimidazol-2-yl)-1,1-diphenylethanol
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Overview
Description
2-(1-Methyl-1H-imidazol-2-yl)-1,1-diphenylethanol is a compound that features an imidazole ring substituted with a methyl group at the 1-position and a diphenylethanol moiety at the 2-position. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylimidazol-2-yl)-1,1-diphenylethanol typically involves the reaction of 1-methylimidazole with benzophenone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-2-yl)-1,1-diphenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(1-methyl-1H-imidazol-2-yl)-1,1-diphenylketone.
Reduction: Formation of 2-(1-methyl-1H-imidazol-2-yl)-1,1-diphenylethane.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-2-yl)-1,1-diphenylethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(1-Methylimidazol-2-yl)-1,1-diphenylethanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The diphenylethanol moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 2-(2-Methyl-1H-imidazol-1-yl)ethanol
- 1-(2-Hydroxyethyl)imidazole
Uniqueness
2-(1-Methyl-1H-imidazol-2-yl)-1,1-diphenylethanol is unique due to the presence of the diphenylethanol moiety, which imparts distinct physicochemical properties and biological activities compared to other imidazole derivatives. This structural feature can enhance its interactions with biological targets and improve its pharmacokinetic profile .
Properties
CAS No. |
59023-30-2 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)-1,1-diphenylethanol |
InChI |
InChI=1S/C18H18N2O/c1-20-13-12-19-17(20)14-18(21,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,21H,14H2,1H3 |
InChI Key |
JEBPYPNETYWCJE-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Canonical SMILES |
CN1C=CN=C1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
solubility |
20.4 [ug/mL] |
Origin of Product |
United States |
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